molecular formula C8H16N2 B1593783 4-(Diethylamino)butanenitrile CAS No. 5336-75-4

4-(Diethylamino)butanenitrile

Cat. No.: B1593783
CAS No.: 5336-75-4
M. Wt: 140.23 g/mol
InChI Key: NUVVGLXJJPTXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylamino)butanenitrile is an organic compound with the molecular formula C8H16N2. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with a diethylamino group. This compound is used in various scientific research and chemical synthesis projects.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethylamino)butanenitrile can be synthesized through several methods:

  • From Halogenoalkanes: : The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ] This method is useful for increasing the length of the carbon chain .

  • From Amides: : Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10). Water is removed from the amide group to leave a nitrile group .

  • From Aldehydes and Ketones: : Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing a hydroxynitrile. This reaction is not normally done using hydrogen cyanide itself due to its toxicity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

4-(Diethylamino)butanenitrile undergoes various chemical reactions, including:

  • Hydrolysis: : Acidic or basic hydrolysis of nitriles produces carboxylic acids. For example: [ \text{R-CN} + 2\text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{NH}_3 ] This reaction can be catalyzed by acids or bases .

  • Reduction: : Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4). The reaction involves the nucleophilic attack of the hydride on the electrophilic carbon in the nitrile .

  • Grignard Reaction: : Nitriles react with Grignard reagents to form ketones. The Grignard reagent attacks the electrophilic carbon in the nitrile, forming an imine salt, which is then hydrolyzed to a ketone .

Scientific Research Applications

4-(Diethylamino)butanenitrile is used in various scientific research applications, including:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biological Research: It is used in studies involving nitrile metabolism and the effects of nitrile compounds on biological systems.

    Medicinal Chemistry: It is explored for its potential pharmacological properties and as a building block for drug development.

    Industrial Applications: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Diethylamino)butanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group is highly polar, allowing it to participate in various chemical reactions, such as nucleophilic addition and reduction. The diethylamino group can also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

4-(Diethylamino)butanenitrile can be compared with other nitrile compounds, such as:

    Butanenitrile: Lacks the diethylamino group, making it less reactive in certain chemical reactions.

    Acetonitrile: A simpler nitrile with a shorter carbon chain, commonly used as a solvent in chemical reactions.

    Benzonitrile: Contains an aromatic ring, making it more stable and less reactive than aliphatic nitriles.

The presence of the diethylamino group in this compound makes it unique, as it can participate in additional chemical reactions and interactions compared to simpler nitriles.

Properties

IUPAC Name

4-(diethylamino)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-10(4-2)8-6-5-7-9/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVVGLXJJPTXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902729
Record name NoName_3280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-75-4
Record name 4-(Diethylamino)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5336-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diethylaminobutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5336-75-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-diethylaminobutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethylamino)butanenitrile
Reactant of Route 2
Reactant of Route 2
4-(Diethylamino)butanenitrile
Reactant of Route 3
Reactant of Route 3
4-(Diethylamino)butanenitrile
Reactant of Route 4
Reactant of Route 4
4-(Diethylamino)butanenitrile
Reactant of Route 5
Reactant of Route 5
4-(Diethylamino)butanenitrile
Reactant of Route 6
Reactant of Route 6
4-(Diethylamino)butanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.